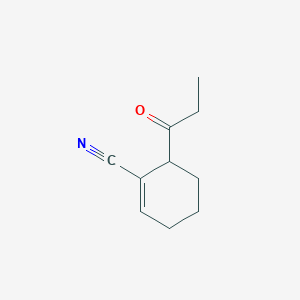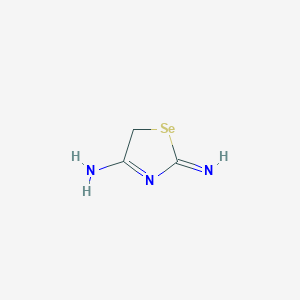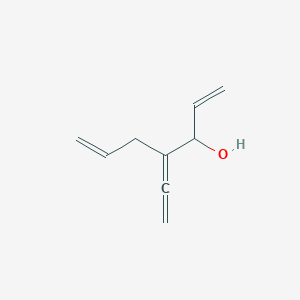
Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- is a chemical compound with the molecular formula C18H20F2OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of difluoroacetyl and 1,1-dimethylethyl groups attached to a diphenylsilane core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- typically involves the reaction of difluoroacetyl chloride with 1,1-dimethylethyl-diphenylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Safety measures are strictly followed to handle the reactive and potentially hazardous reagents involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and adhesives, where its unique chemical properties enhance performance.
Mecanismo De Acción
The mechanism of action of Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- involves its ability to form stable bonds with various substrates. The difluoroacetyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Silane, chloro(1,1-dimethylethyl)diphenyl-: This compound has a similar structure but contains a chloro group instead of a difluoroacetyl group.
Silane, (1,1-dimethylethyl)fluorodimethyl-: This compound has a fluorodimethyl group instead of a difluoroacetyl group.
Uniqueness
Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring robust and versatile reagents.
Propiedades
Número CAS |
500761-60-4 |
|---|---|
Fórmula molecular |
C18H20F2OSi |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1-[tert-butyl(diphenyl)silyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C18H20F2OSi/c1-18(2,3)22(17(21)16(19)20,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
Clave InChI |
RPBJNUYTXBKQNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)

![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)






![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
![(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14223603.png)
